N-(2,3-dimethylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
N-(2,3-Dimethylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The structure includes a 2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl moiety substituted with 5-ethoxy and 1,6-dimethyl groups. The acetamide side chain is attached to the pyrimidine ring at position 3 and linked to a 2,3-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-6-29-18-13(3)10-22-19-17(18)20(27)25(21(28)24(19)5)11-16(26)23-15-9-7-8-12(2)14(15)4/h7-10H,6,11H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCLMIYSRRHVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrimidine and pyrido-pyrimidine derivatives, emphasizing substituents, core heterocycles, and functional groups.
Table 1: Structural and Functional Comparison of Pyrido-Pyrimidine Derivatives
Key Structural and Functional Insights
Core Heterocycle Variations: The target compound’s pyrido[2,3-d]pyrimidine core differs from thieno-pyrimidine () or benzothieno-triazolo-pyrimidine () systems. ’s dihydropyrimidin-6-one core lacks fused aromatic rings, reducing planarity and possibly decreasing metabolic stability compared to fused heterocycles .
Substituent Effects :
- Ethoxy vs. Methyl/Thio Groups : The 5-ethoxy group in the target compound increases lipophilicity compared to methyl or thio substituents (), which could enhance membrane permeability.
- Aromatic Ring Modifications : The 2,3-dimethylphenyl group (target) introduces steric hindrance and electron-donating effects, contrasting with electron-withdrawing dichlorophenyl () or ethylphenyl () groups. These differences may modulate receptor affinity or metabolic pathways .
Functional Group Contributions: Acetamide Linkage: Present in all compounds, the acetamide group facilitates hydrogen bonding. However, its attachment to a dimethylphenyl group (target) vs. dichlorophenyl () alters steric and electronic profiles. Sulfanyl vs.
Synthetic Routes: ’s compound was synthesized via acetylation in pyridine , while used nucleophilic substitution with chloroacetanilide in acetone .
Physicochemical and Hypothetical Bioactivity Comparisons
- Melting Points : ’s compound has a melting point of 143–145°C , while ’s derivative melts at 230°C . The target compound’s melting point is unreported but may vary based on crystallinity influenced by ethoxy and dimethyl groups.
- Bioactivity Prediction : Pyrido-pyrimidines are often explored as kinase inhibitors or antimicrobial agents. The ethoxy and dimethyl groups in the target compound may optimize steric fit in hydrophobic enzyme pockets, whereas sulfanyl groups () could confer antioxidant properties .
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